molecular formula C5H5ClN2O B1345695 5-Chloro-2-methoxypyrimidine CAS No. 38373-44-3

5-Chloro-2-methoxypyrimidine

Cat. No.: B1345695
CAS No.: 38373-44-3
M. Wt: 144.56 g/mol
InChI Key: GJNGJHZIOYFEOP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Solubility Studies and Chemical Synthesis

  • Solubility Determination : The solubility of 2,4-dichloro-5-methoxypyrimidine, a compound related to 5-Chloro-2-methoxypyrimidine, was experimentally determined in various solvents. This research is crucial for understanding the physical and chemical properties of such compounds, especially in the field of pharmaceuticals where solubility plays a key role in drug formulation and delivery (Liu et al., 2010).
  • Synthesis of Alkyl Pyrimidinyl Acetates : The synthesis methodologies for compounds like alkyl 2-(5-hydroxypyrimidin-2-yl)acetate were refined, providing an efficient route for large-scale production. These methodologies are significant for creating building blocks used in the synthesis of more complex molecules (Morgentin et al., 2009).

2. Analytical and Spectroscopic Research

  • Vibrational and Spectral Analysis : The compound 2-amino-4-chloro-6-methoxypyrimidine was thoroughly analyzed using various spectroscopic methods, including infrared, Raman, NMR, and UV spectroscopy. This study provides in-depth insights into the molecular structure and interaction of such compounds, which is crucial for understanding their chemical behavior and potential applications (Cinar et al., 2013).

3. Pharmaceutical and Medical Research

  • Antiviral Activity : Certain derivatives of pyrimidines, including those with structural similarities to this compound, exhibited notable antiviral activity. This finding is important for the development of new antiviral drugs and understanding the mechanism of viral inhibition (Hocková et al., 2003).
  • Anticancer Properties : Research explored the use of 5-chloro-2,4-dihydroxypyridine to enhance the antitumor activity of fluoropyrimidines. This study contributes to the ongoing research in improving cancer treatment efficacy (Takechi et al., 2002).

4. Environmental and Wastewater Treatment

  • Electrochemical Treatment of Wastewater : A novel electrocatalytic reactor was utilized for treating wastewater containing 5-Fluoro-2-Methoxypyrimidine, an analogue of this compound. This research highlights the potential environmental applications of these compounds in decontaminating wastewater from pharmaceutical residues (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyrimidine is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used, such as in the synthesis of other compounds or in biological systems .

Safety and Hazards

According to the safety data sheet, 5-Chloro-2-methoxypyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

5-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNGJHZIOYFEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191728
Record name 5-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-44-3
Record name 5-Chloro-2-methoxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038373443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38373-44-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.